Epianhydrochlortetracycline hydrochloride
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Overview
Description
4-Epianhydrochlortetracycline Hydrochloride is a derivative of tetracycline, a well-known antibiotic. This compound is primarily recognized as a degradation product of tetracyclines, which are used extensively in veterinary medicine . It is also utilized as a pharmaceutical secondary standard and certified reference material for various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Epianhydrochlortetracycline Hydrochloride involves the degradation of tetracycline under specific conditions. The synthetic route typically includes the use of high-performance liquid chromatography (HPLC) to isolate and purify the compound .
Industrial Production Methods: In industrial settings, the production of 4-Epianhydrochlortetracycline Hydrochloride is often carried out using advanced chromatographic techniques. The process involves the use of a mobile phase containing ammonium oxalate, dimethylformamide, and dibasic ammonium phosphate at a pH of 7.6-7.7 . This method ensures the efficient separation and purification of the compound from tetracycline hydrochloride drug products .
Chemical Reactions Analysis
Types of Reactions: 4-Epianhydrochlortetracycline Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation and utilization in different applications.
Common Reagents and Conditions: The compound is often subjected to reactions with reagents such as dimethylformamide, ammonium oxalate, and dibasic ammonium phosphate. These reagents facilitate the compound’s transformation under controlled conditions .
Major Products Formed: The primary products formed from the reactions of 4-Epianhydrochlortetracycline Hydrochloride include various derivatives that are used in pharmaceutical research and quality control .
Scientific Research Applications
4-Epianhydrochlortetracycline Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
4-Epianhydrochlortetracycline Hydrochloride exerts its effects by inhibiting the activity of matrix metalloproteinase-9 (MMP-9). This inhibition occurs in a dose-dependent manner, effectively preventing the degradation of collagen . Unlike tetracycline, this compound does not exhibit antibiotic properties, making it suitable for specific research applications without the risk of antimicrobial resistance .
Comparison with Similar Compounds
- Tetracycline
- Chlortetracycline
- Doxycycline
- Minocycline
Comparison: 4-Epianhydrochlortetracycline Hydrochloride is unique among these compounds due to its lack of antibiotic activity and its specific inhibitory effect on MMP-9 . This distinct property makes it particularly valuable for research focused on collagen degradation and related biological processes .
Properties
Molecular Formula |
C22H22Cl2N2O7 |
---|---|
Molecular Weight |
497.3 g/mol |
IUPAC Name |
7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H21ClN2O7.ClH/c1-7-8-6-9-16(25(2)3)18(28)15(21(24)31)20(30)22(9,32)19(29)13(8)17(27)14-11(26)5-4-10(23)12(7)14;/h4-5,9,16,26-27,30,32H,6H2,1-3H3,(H2,24,31);1H |
InChI Key |
ISGAAFMBTIWTEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl |
Origin of Product |
United States |
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